N-(benzo[d][1,3]dioxol-5-ylmethyl)-3-methoxy-1-methyl-1H-pyrazole-4-carboxamide
Description
N-(benzo[d][1,3]dioxol-5-ylmethyl)-3-methoxy-1-methyl-1H-pyrazole-4-carboxamide is a pyrazole-based carboxamide derivative featuring a benzo[d][1,3]dioxole (piperonyl) substituent. Its structure includes a 1-methylpyrazole core with a methoxy group at position 3 and a carboxamide linkage at position 4, substituted with a benzo[d][1,3]dioxol-5-ylmethyl group. This compound is synthesized via carbodiimide-mediated coupling reactions, typically using reagents such as EDCI (1-[3-(dimethylamino)propyl]-3-ethylcarbodiimide) and HOBt (1-hydroxybenzotriazole) to activate the carboxylic acid intermediate for amide bond formation .
Pyrazole carboxamides are of significant interest due to their diverse pharmacological profiles, including anticonvulsant, antibacterial, and anticancer activities. The benzo[d][1,3]dioxole moiety contributes to enhanced lipophilicity and metabolic stability, while the pyrazole core allows for structural modifications to optimize target binding .
Properties
IUPAC Name |
N-(1,3-benzodioxol-5-ylmethyl)-3-methoxy-1-methylpyrazole-4-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15N3O4/c1-17-7-10(14(16-17)19-2)13(18)15-6-9-3-4-11-12(5-9)21-8-20-11/h3-5,7H,6,8H2,1-2H3,(H,15,18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YGTFSPRZPSHXSF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C(=N1)OC)C(=O)NCC2=CC3=C(C=C2)OCO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15N3O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
289.29 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(benzo[d][1,3]dioxol-5-ylmethyl)-3-methoxy-1-methyl-1H-pyrazole-4-carboxamide typically involves multiple steps, starting with the preparation of the benzo[d][1,3]dioxole moiety. This can be achieved through a condensation reaction using benzo[d][1,3]dioxole carbaldehyde .
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This includes the use of high-efficiency catalysts and advanced purification techniques to ensure the compound meets the required standards for its intended applications .
Chemical Reactions Analysis
Types of Reactions
N-(benzo[d][1,3]dioxol-5-ylmethyl)-3-methoxy-1-methyl-1H-pyrazole-4-carboxamide can undergo various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the reagents and conditions used.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Potassium permanganate, hydrogen peroxide.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Substitution reagents: Halides, nucleophiles, electrophiles.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines .
Scientific Research Applications
Mechanism of Action
The mechanism of action of N-(benzo[d][1,3]dioxol-5-ylmethyl)-3-methoxy-1-methyl-1H-pyrazole-4-carboxamide involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The compound’s structure allows it to interact with various biological pathways, potentially leading to therapeutic effects .
Comparison with Similar Compounds
Key Structural and Functional Differences
Compound 5e incorporates a methylsulfonylphenyl group, which may improve solubility and target affinity in structural optimization studies .
Synthetic Yields and Challenges :
- The target compound’s synthesis via EDCI/HOBt coupling is efficient for carboxamide formation, whereas Compound 10 required flash chromatography for purification, yielding only 32% .
- Compound 74 employs a thiazole ring and cyclopropane, introducing synthetic complexity compared to simpler pyrazole derivatives .
Pharmacological Profiles :
- Compound 1 (dihydropyrazole) exhibits anticonvulsant activity, suggesting that saturation of the pyrazole ring may enhance central nervous system targeting .
- Compound 5e and the target compound share a carboxamide backbone but differ in substituent bulkiness, which could influence receptor binding kinetics .
Research Findings and Data Highlights
- Antibacterial Activity : Compound 10 showed moderate activity against Mycobacterium tuberculosis (MIC = 12.5 µg/mL), attributed to the sulfonamide group’s electron-withdrawing properties .
- Structural Optimization : Compound 5e was developed to balance steric bulk (tert-butyl groups) and polar substituents (methylsulfonyl), achieving improved pharmacokinetic profiles in preclinical studies .
- Metabolic Stability : The benzo[d][1,3]dioxole moiety in the target compound and Compound 1 resists oxidative metabolism, a critical advantage for prolonged therapeutic effects .
Biological Activity
N-(benzo[d][1,3]dioxol-5-ylmethyl)-3-methoxy-1-methyl-1H-pyrazole-4-carboxamide is a compound that has attracted significant interest in pharmacological research due to its potential biological activities. This article provides an overview of its biological activity, including mechanisms of action, therapeutic potentials, and relevant case studies.
Chemical Structure and Properties
The compound has the following molecular formula: with a molecular weight of 289.29 g/mol. Its structure features a benzo[d][1,3]dioxole moiety, a pyrazole ring, and a carboxamide group, which contribute to its biological properties.
| Property | Value |
|---|---|
| Molecular Formula | C14H15N3O4 |
| Molecular Weight | 289.29 g/mol |
| CAS Number | 1014069-03-4 |
Antimicrobial Activity
Research indicates that derivatives of pyrazole compounds exhibit significant antimicrobial properties. In particular, the compound's structural characteristics allow it to interact with bacterial enzymes effectively. For instance, it has been noted to inhibit MurB enzyme activity in Mycobacterium tuberculosis, which is crucial for bacterial cell wall synthesis. Docking studies revealed strong hydrogen bonding interactions between the compound and key amino acid residues in the enzyme's active site, indicating its potential as an anti-tuberculosis agent .
Anticancer Properties
Several studies have explored the anticancer potential of pyrazole derivatives. One study reported that compounds similar to this compound demonstrated cytotoxic effects against various cancer cell lines. For example, analogs were shown to induce apoptosis in MCF cell lines and suppress tumor growth in mice models .
| Study | Cell Line | IC50 (μM) |
|---|---|---|
| Compound 1 | MCF | 25.72 ± 3.95 |
| Compound 2 | U87 glioblastoma | 45.2 ± 13.0 |
The mechanisms through which this compound exerts its effects include:
- Inhibition of Enzymatic Activity : As mentioned, it inhibits MurB enzyme activity crucial for bacterial survival.
- Induction of Apoptosis : The compound triggers apoptotic pathways in cancer cells through various signaling mechanisms.
Case Study 1: Antimicrobial Efficacy
A study conducted on a series of pyrazole derivatives demonstrated that modifications on the aryl moiety significantly affected their antimicrobial activity. The presence of electron-withdrawing groups enhanced the inhibitory effects against MurB enzymes in E. coli, suggesting that strategic substitutions could optimize biological efficacy .
Case Study 2: Anticancer Activity Assessment
In vivo studies illustrated that this compound not only inhibited tumor growth but also improved survival rates in treated mice compared to controls. The compound's ability to induce apoptosis was confirmed via flow cytometry analyses .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
